molecular formula C9H9NO2 B2756603 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid CAS No. 1519143-84-0

6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid

Cat. No.: B2756603
CAS No.: 1519143-84-0
M. Wt: 163.176
InChI Key: ZEMAOLHKTATPPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid typically involves multicomponent condensation reactions. One common method involves the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. This reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Manganese triflate, tert-butyl hydroperoxide.

    Reducing Agents: Sodium borohydride.

    Alkylating Agents: Benzyl chloride, 1,2-dibromoethane.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various alkylated and substituted pyridine derivatives.

Comparison with Similar Compounds

6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.

Biological Activity

6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a unique fused ring system that combines a cyclopentane and a pyridine structure, which may contribute to its reactivity and biological effects.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₉NO₂
  • Molecular Weight : Approximately 163.17 g/mol

The structural characteristics of this compound are significant for understanding its biological activity. The presence of the carboxylic acid functional group allows for various chemical reactions and interactions with biological targets.

While the specific biological targets of this compound are not fully elucidated, preliminary studies suggest several potential mechanisms:

  • Protein Kinase Inhibition : The compound may act as an inhibitor of specific protein kinases involved in cell signaling pathways.
  • Calcium Channel Modulation : It has been investigated for its potential role in modulating calcium channels, which are crucial for various physiological functions.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

Hypoglycemic Effects

Some studies have reported the hypoglycemic properties of this compound, indicating its potential role in managing blood glucose levels. This effect could be beneficial for developing treatments for diabetes.

Fluorescent Probes

The compound is also being explored as a fluorescent probe in biological research, allowing for visualization and tracking of cellular processes.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation : A study synthesized various derivatives of this compound and evaluated their biological activities. Some derivatives showed enhanced antimicrobial properties compared to the parent compound.
  • Mechanistic Insights : Research involving enzyme assays has indicated that certain derivatives inhibit key enzymes involved in metabolic pathways, providing insights into their mechanism of action.
  • Pharmacological Applications : Investigations into the pharmacological applications have highlighted the potential use of this compound in drug development, particularly for conditions requiring modulation of kinase activity.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReferences
AntimicrobialEffective against multiple bacterial strains
HypoglycemicReduction in blood glucose levels
Fluorescent ProbesUsed for tracking cellular processes

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)8-5-10-4-6-2-1-3-7(6)8/h4-5H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMAOLHKTATPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CC(=C2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.